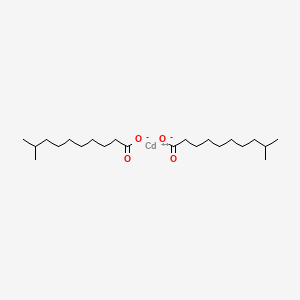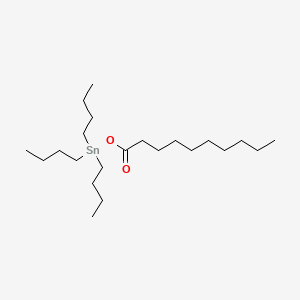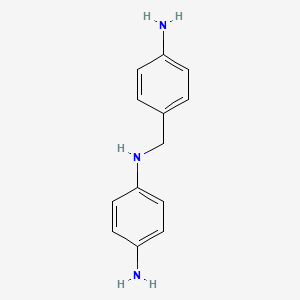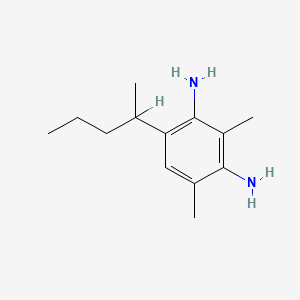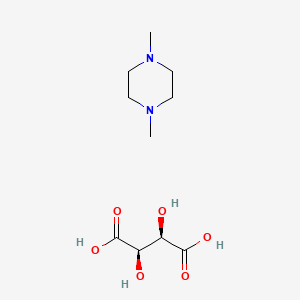
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine is a compound that combines two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 1,4-dimethylpiperazine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. 1,4-dimethylpiperazine is a derivative of piperazine, a heterocyclic organic compound that is used in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid typically involves the fermentation of glucose by certain strains of bacteria or yeast. The industrial production of tartaric acid often involves the extraction from by-products of the wine industry, such as grape marc.
1,4-dimethylpiperazine can be synthesized through the reaction of piperazine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyfumaric acid.
Reduction: It can be reduced to form dihydroxysuccinic acid.
Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.
Complexation: It forms complexes with metal ions, which are used in various industrial applications.
1,4-dimethylpiperazine undergoes:
Nucleophilic substitution: It reacts with alkyl halides to form N-alkyl derivatives.
Acylation: It reacts with acyl chlorides to form N-acyl derivatives.
Oxidation: It can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Esterification reagents: Alcohols, acid catalysts (e.g., sulfuric acid).
Nucleophilic substitution reagents: Alkyl halides, bases (e.g., sodium hydroxide).
Acylation reagents: Acyl chlorides, bases (e.g., pyridine).
Major Products
Diethyl tartrate: Formed from esterification of tartaric acid with ethanol.
N-alkyl derivatives: Formed from nucleophilic substitution of 1,4-dimethylpiperazine with alkyl halides.
N-acyl derivatives: Formed from acylation of 1,4-dimethylpiperazine with acyl chlorides.
Scientific Research Applications
(2R,3R)-2,3-dihydroxybutanedioic acid is used in:
Chemistry: As a chiral resolving agent for the separation of enantiomers.
Biology: As a buffer in biochemical assays.
Medicine: As an excipient in pharmaceutical formulations.
Industry: In the production of effervescent tablets and as a chelating agent.
1,4-dimethylpiperazine is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs, including antihistamines and antipsychotics.
Chemistry: As a building block in organic synthesis.
Biology: In the preparation of biologically active compounds.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various industrial and pharmaceutical applications.
1,4-dimethylpiperazine exerts its effects through its ability to act as a nucleophile, participating in various substitution and acylation reactions. It can also form hydrogen bonds and interact with biological targets, contributing to its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-dihydroxybutanedioic acid: Another stereoisomer of tartaric acid with similar chemical properties but different optical activity.
Piperazine: The parent compound of 1,4-dimethylpiperazine, used in the synthesis of various pharmaceuticals.
N-methylpiperazine: A derivative of piperazine with one methyl group, used in the synthesis of drugs and other organic compounds.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry, which imparts distinct optical activity and reactivity. This makes it valuable in chiral synthesis and as a resolving agent.
1,4-dimethylpiperazine is unique due to its symmetrical structure and the presence of two methyl groups, which enhance its nucleophilicity and reactivity in organic synthesis.
Properties
CAS No. |
133-35-7 |
|---|---|
Molecular Formula |
C10H20N2O6 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.C4H6O6/c1-7-3-5-8(2)6-4-7;5-1(3(7)8)2(6)4(9)10/h3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
VLPATUOKPSJIPN-LREBCSMRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCN(CC1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



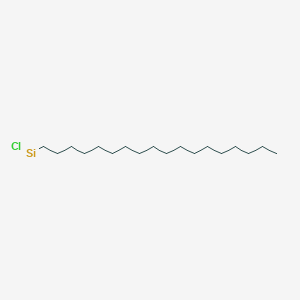
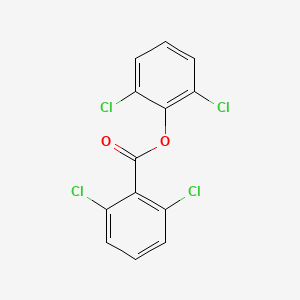
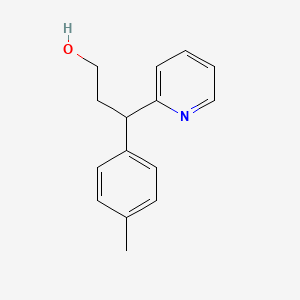
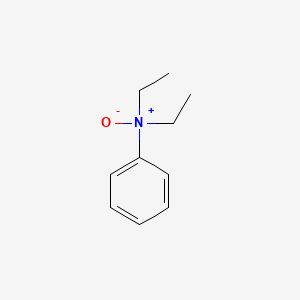
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
